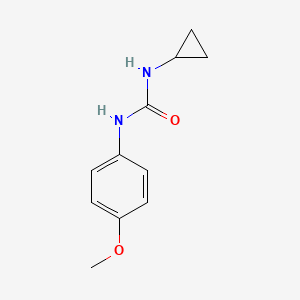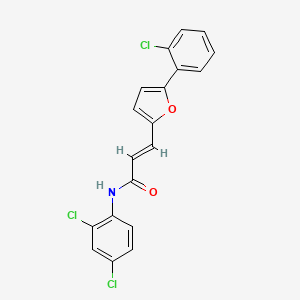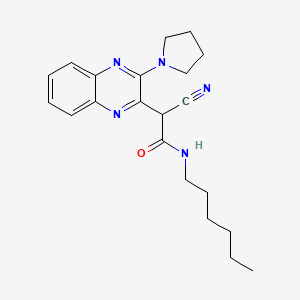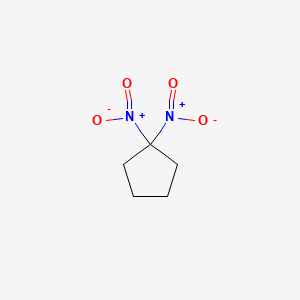![molecular formula C12H7Cl2N3O3 B11949469 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol CAS No. 55936-43-1](/img/structure/B11949469.png)
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol is an organic compound known for its distinctive structure, which includes two chlorine atoms and a nitrophenyl diazenyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with 2,6-dichlorophenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The purification process often includes crystallization and recrystallization to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol involves its interaction with specific molecular targets and pathways. The nitrophenyl diazenyl group can participate in electron transfer reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dichloro-4-nitrophenol: Shares a similar structure but lacks the diazenyl group.
4-nitrophenyl diazenyl derivatives: Compounds with similar diazenyl groups but different substituents on the phenol ring.
Uniqueness
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol is unique due to its combination of chlorine atoms and a nitrophenyl diazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
55936-43-1 |
|---|---|
Formule moléculaire |
C12H7Cl2N3O3 |
Poids moléculaire |
312.10 g/mol |
Nom IUPAC |
2,6-dichloro-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-10-5-8(6-11(14)12(10)18)16-15-7-1-3-9(4-2-7)17(19)20/h1-6,18H |
Clé InChI |
RGJVSRRBVKQGLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2)Cl)O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


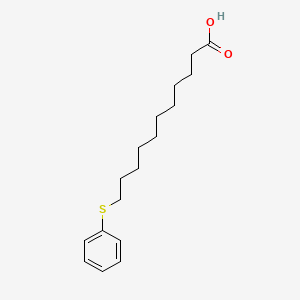
![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)


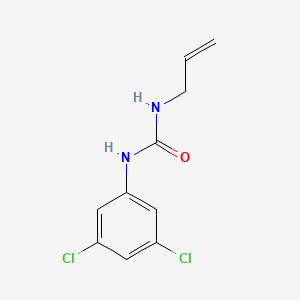
![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)

